Rhenium(V) chloride

描述

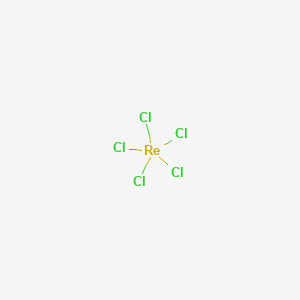

Rhenium(V) chloride (ReCl₅) is a binary chloride of rhenium in the +5 oxidation state. It is a dark green to black crystalline solid, typically synthesized via direct chlorination of rhenium metal or through redox reactions involving other rhenium chlorides. With a molecular weight of 363.45 g/mol (calculated from its formula: Re = 186.21, Cl₅ = 177.25), it is a critical precursor in the preparation of rhenium-based catalysts and coordination complexes .

准备方法

Direct Chlorination of Rhenium Metal

The most widely reported method for synthesizing ReCl₅ involves the direct reaction of rhenium metal with chlorine gas under controlled conditions. This process requires meticulous temperature modulation and gas flow regulation to avoid the formation of lower (ReCl₃) or higher (ReCl₆) chlorides.

Temperature and Gas Flow Optimization

In a representative procedure, rhenium powder is loaded into a quartz reactor and heated under a chlorine atmosphere. The temperature is gradually elevated to 500–600°C , with chlorine gas flow maintained at 1–2 m³/h to ensure complete conversion . Below 500°C, the reaction predominantly yields ReCl₃, while temperatures exceeding 600°C risk decomposition into ReCl₆ . A two-stage heating protocol—initial ramp-up to 100°C for moisture removal, followed by a controlled rise to target temperatures—improves yield by minimizing oxide impurities .

Table 1: Key Parameters for Direct Chlorination

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 500–600°C | <500°C: ReCl₃; >600°C: ReCl₆ |

| Cl₂ Flow Rate | 1–2 m³/h | Low flow: Incomplete reaction |

| Heating Rate | 20°C/min | Rapid heating: Byproduct formation |

| Reaction Duration | 8–12 hours | Shorter times: Partial conversion |

Byproduct Management

The chlorination process often generates ReCl₃ or ReCl₆ as byproducts. Post-reaction purification involves sublimation under vacuum at 200–250°C , selectively isolating ReCl₅ from lower chlorides . Nitrogen purging at 3 m³/h during cooling (180–220°C) prevents oxidative degradation .

Reduction of Higher Rhenium Chlorides

ReCl₅ can also be synthesized via the controlled reduction of ReCl₆, leveraging the redox instability of rhenium in higher oxidation states.

Reaction with Reducing Agents

ReCl₆ is dissolved in anhydrous acetonitrile and treated with stoichiometric amounts of triphenylphosphine (PPh₃) or sodium borohydride (NaBH₄) at 25–40°C . The reduction proceeds as:

6 + \text{PPh}3 \rightarrow \text{ReCl}5 + \text{PPh}3\text{Cl}^-

This method achieves yields of 70–85% , with excess reductant leading to over-reduction to ReCl₄ .

Solvent and Atmosphere Considerations

Reactions must be conducted under inert atmospheres (argon or nitrogen) to prevent hydrolysis. Polar aprotic solvents like acetonitrile or dichloromethane are preferred for their ability to stabilize ionic intermediates .

Alternative Synthesis Routes

Redox Reactions with Rhenium Oxides

ReCl₅ is accessible through the reaction of rhenium trioxide (ReO₃) with hydrochloric acid and chlorine gas:

3 + 10\text{HCl} + 3\text{Cl}2 \rightarrow 2\text{ReCl}5 + 5\text{H}2\text{O} + 3\text{O}_2

This method requires refluxing at 120°C for 24 hours, with yields exceeding 90% when using concentrated HCl (12 M) .

Halogen Exchange Reactions

Tetramethylammonium fluoride (TMAF) reacts with ReCl₅ in acetonitrile to form fluororhenate complexes, demonstrating the compound’s utility as a precursor :

5 + \text{TMAF} \rightarrow \text{TMA}[ReCl5F]

This one-step process highlights ReCl₅’s reactivity under mild conditions .

Optimization and Yield Considerations

Influence of Gas Flow Rates

Comparative studies reveal that chlorine flow rates below 1 m³/h result in incomplete chlorination (yields <60%), while rates above 2 m³/h promote ReCl₆ formation . Nitrogen flow during cooling must exceed 3 m³/h to ensure inert conditions .

Impact of Heating Rates

Rapid heating (>25°C/min) induces exothermic side reactions, reducing ReCl₅ yields to 50% . A moderate ramp rate of 20°C/min balances reaction kinetics and byproduct suppression .

化学反应分析

Rhenium(V) chloride undergoes various types of chemical reactions, including:

Reduction: Reduction of rhenium pentachloride gives trirhenium nonachloride.

Oxygenation: Oxygenation of rhenium pentachloride affords rhenium (VII) oxychloride.

Ammonolysis: Ammonolysis with liquid ammonia results in the formation of [ReCl₃(NH₂)₂,2NH₃]ₙ.

Substitution: The pentachloride is reduced by 2,2′-bipyridyl to give ReCl₄(bipy).

科学研究应用

Catalysis

Rhenium(V) chloride has been historically significant in catalysis, particularly in olefin metathesis. This process involves the exchange of alkyl groups between olefins and is crucial in the production of various chemicals and polymers. Although its commercial use has diminished over time, it remains a subject of interest for researchers exploring new catalytic pathways.

- Historical Significance : Initially used as a catalyst for olefin metathesis, this compound paved the way for advancements in synthetic organic chemistry .

- Current Research : Ongoing studies investigate its potential to enhance reaction rates and selectivity in various organic transformations.

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy in the development of novel metallodrugs. Recent research has highlighted its potential as an antimicrobial agent against multi-drug resistant pathogens.

- Mechanism of Action : this compound exhibits inhibitory effects on pathogens like Staphylococcus aureus and Candida albicans. The compound's unique metal-based properties allow it to interact with biological systems potentially through novel mechanisms that circumvent traditional resistance pathways.

- Pharmacokinetics : Studies suggest that this compound has low toxicity to human cells while maintaining effective bioavailability against targeted pathogens.

Coordination Chemistry

This compound is a versatile ligand in coordination chemistry, forming complexes with various organic molecules. Its ability to coordinate with phosphines and amines leads to a wide range of applications.

- Complex Formation : Research indicates that this compound reacts with triphenylphosphine and pyridine to form stable complexes, which are valuable for further studies in coordination chemistry .

- Solvent Effects : The nature of the solvent significantly influences the products formed during these reactions, with polar solvents favoring monomeric species while nonpolar solvents promote stronger rhenium-rhenium interactions .

Chemical Reactions and Synthesis

This compound undergoes various chemical reactions that are essential for synthesizing other rhenium compounds.

- Reduction Reactions : It can be reduced to produce trirhenium nonachloride or other lower oxidation state complexes, which are important for studying rhenium’s chemical behavior.

- Ammonolysis and Substitution Reactions : The compound also participates in ammonolysis reactions to form amine complexes and substitution reactions with ligands like bipyridyl .

Industrial Applications

While this compound does not have widespread commercial applications, its derivatives and related compounds are utilized in specialized industrial processes.

作用机制

The mechanism of action of rhenium pentachloride involves its ability to act as a catalyst in various chemical reactions. It facilitates the metathesis of olefins and the formation of rhenium alkoxide complexes . The molecular targets and pathways involved include the reduction of rhenium (VII) to lower oxidation states and the formation of stable complexes with ligands .

相似化合物的比较

Rhenium Chlorides of Different Oxidation States

The table below compares ReCl₅ with other rhenium chlorides:

Key Findings:

- Structural Complexity : ReCl₄ exhibits a unique polymeric structure with face-sharing octahedra, unlike the less-defined structures of ReCl₅ and ReCl₃ .

- Toxicity Profile : ReCl₃ and potassium perrhenate display negligible toxicity in rats, whereas ReCl₄ is a skin irritant. ReCl₅’s hazards are inferred to align with ReCl₄ due to shared reactivity .

- Electronic Properties : Re(IV) chloride complexes (e.g., acridin-1-yl derivatives) show bioactivity dependent on HOMO-LUMO gaps, with smaller gaps enhancing enzyme interaction . ReCl₅’s role in such studies is less documented but implied as a synthetic intermediate .

Comparison with Molybdenum(V) Chloride (MoCl₅)

- Oxidation State : Both ReCl₅ and MoCl₅ feature a +5 oxidation state, but their chemistries diverge due to rhenium’s higher atomic weight and relativistic effects.

- Reactivity : MoCl₅ is more widely used in organic catalysis (e.g., Friedel-Crafts reactions), while ReCl₅ is niche, primarily serving as a precursor for rhenium alloys or coordination complexes .

- Handling : MoCl₅ requires stringent first-aid measures for skin/eye exposure , whereas ReCl₅’s handling protocols are less detailed but likely comparable to ReCl₄ .

Research and Industrial Relevance

生物活性

Rhenium(V) chloride (ReCl₅) is an inorganic compound that has garnered attention for its unique biological activities, particularly in the context of medicinal chemistry and biochemistry. This article delves into the biological activity of ReCl₅, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Rhenium is a transition metal known for its diverse oxidation states and complex chemistry. This compound, specifically, is a notable compound due to its ability to form various complexes and its potential biological applications. The compound is typically synthesized through the chlorination of rhenium metal at high temperatures, resulting in a red-brown solid that exhibits paramagnetic properties .

Inhibition of Protein Synthesis

One of the primary biological activities attributed to ReCl₅ is its ability to inhibit protein synthesis in bacterial cells. Research indicates that ReCl₅ binds reversibly to the large ribosomal subunit, effectively blocking transpeptidation reactions essential for protein synthesis . This mechanism suggests potential applications in antimicrobial therapies.

Complex Formation with Amino Acids

ReCl₅ can form complexes with amino acids and other biomolecules. For example, studies have shown that it reacts with L-histidine and other amino acids, resulting in stable complexes that may influence cellular processes . These interactions could be pivotal in understanding how rhenium compounds affect biological systems.

Antimicrobial Properties

A significant body of research has focused on the antimicrobial properties of ReCl₅. In one study, the compound was tested against various bacterial strains, demonstrating notable inhibitory effects. The results indicated that ReCl₅ could serve as a potential lead compound for developing new antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

Cellular Toxicity Studies

Further investigations into the cytotoxic effects of ReCl₅ on mammalian cells have yielded mixed results. While some studies report low toxicity at therapeutic concentrations, others indicate that higher doses can lead to significant cellular damage . Understanding the dose-response relationship is crucial for evaluating the safety profile of rhenium compounds.

Spectroscopic Studies

Spectroscopic techniques have been employed to elucidate the structure and behavior of ReCl₅ in biological systems. For instance, electronic absorption spectroscopy has been used to study the speciation of rhenium in chloride melts, providing insights into its reactivity and stability under physiological conditions .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing Rhenium(V) chloride (ReCl₅), and how can purity be ensured?

- Methodological Answer : ReCl₅ is typically synthesized via the reaction of rhenium metal with chlorine gas at elevated temperatures (300–500°C) or by reducing ReO₃ with HCl in the presence of Cl₂. To ensure purity, techniques like vacuum sublimation (at ~200°C) or recrystallization from anhydrous solvents (e.g., CCl₄) are employed. Characterization via X-ray diffraction (XRD) and elemental analysis (EDS/ICP-OES) is critical to confirm phase purity and stoichiometry .

Q. How can researchers characterize the structural properties of ReCl₅ and its derivatives?

- Methodological Answer : Single-crystal XRD is the gold standard for determining bond lengths, angles, and crystal symmetry (e.g., ReCl₅ adopts a distorted octahedral geometry). Spectroscopic methods such as Raman and IR spectroscopy identify vibrational modes (e.g., Re-Cl stretching at 300–400 cm⁻¹), while UV-Vis spectroscopy probes electronic transitions in ligand-field environments .

Q. What stoichiometric considerations are critical when designing reactions involving ReCl₅?

- Methodological Answer : Molar ratios must account for ReCl₅’s hygroscopic nature and tendency to hydrolyze. For example, in ligand-exchange reactions, anhydrous conditions and a 10–20% molar excess of ReCl₅ are recommended to offset moisture-induced decomposition. Gravimetric analysis and titration (e.g., iodometric for Cl⁻ quantification) validate stoichiometric accuracy .

Advanced Research Questions

Q. How do HOMO-LUMO energy gaps in Re(V) chloride complexes influence their reactivity and biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD model) reveal that smaller HOMO-LUMO gaps (ΔE < 3 eV) correlate with higher reactivity. For example, acridine-substituted Re(IV) chloride complexes with ΔE = 2.1–2.5 eV exhibit enhanced electron-donor capacity, making them potent catalysts or bioactive agents. Frontier orbital analysis (Table 1) guides predictions of redox behavior .

Table 1 : Electronic Properties of Re(IV) Chloride Complexes (B3LYP/SDD)

| Complex | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| [ReCl₄(acridine)₂] | -5.2 | -2.8 | 2.4 |

| [ReCl₄(3,6-diaminoacridine)] | -4.9 | -2.6 | 2.3 |

| [ReCl₄(3,6-dimethoxyacridine)] | -5.5 | -2.9 | 2.6 |

Q. How can researchers resolve contradictions in reported synthetic yields of ReCl₄ and ReCl₅?

- Methodological Answer : Discrepancies arise from reaction conditions (e.g., static vs. flow systems for chlorination). For ReCl₄, using SbCl₃ as a reducing agent with ReCl₅ under inert atmospheres improves yield (60–70% vs. <30% in static systems). Kinetic studies (e.g., TGA/DSC) identify optimal temperature ramps to suppress side products like ReOCl₃ .

Q. What experimental strategies mitigate decomposition of ReCl₅ in aqueous or protic environments?

- Methodological Answer : Stabilization involves ligand substitution with bulky donors (e.g., phosphines) or ionic liquid matrices. For aqueous studies, buffered solutions (pH 2–4) with chelating agents (e.g., EDTA) reduce hydrolysis. In situ Raman monitoring tracks decomposition pathways (e.g., ReO₄⁻ formation) .

Q. How can computational modeling guide the design of Re(V) chloride catalysts for specific reactions?

- Methodological Answer : Molecular dynamics (MD) simulations predict ligand-exchange kinetics, while DFT identifies transition states. For example, ReCl₅-catalyzed C–H activation benefits from σ-donor ligands (e.g., Cl⁻) lowering activation barriers. Charge distribution maps (e.g., Mulliken analysis) optimize ligand selection .

Q. Methodological Best Practices

- Reproducibility : Document reaction parameters (temperature ramps, solvent drying methods) and share raw data (XRD .cif files, spectral datasets) as supplementary materials .

- Ethical Data Reporting : Disclose computational convergence criteria (e.g., SCF tolerance ≤1e⁻⁶) and statistical confidence intervals for experimental replicates .

属性

IUPAC Name |

pentachlororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.Re/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQYTGKSBZGQMO-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Re](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ReCl5, Cl5Re | |

| Record name | Rhenium(V) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium(V)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065552 | |

| Record name | Rhenium chloride (ReCl5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green powder; [MSDSonline] | |

| Record name | Rhenium(V) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8681 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13596-35-5 | |

| Record name | Rhenium pentachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13596-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium chloride (ReCl5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium chloride (ReCl5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium chloride (ReCl5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。